(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

stereochemistry PLpro inhibitor SARS-CoV

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS 269398-90-5) is a chiral β-amino acid building block validated for PLpro inhibitor synthesis against SARS-CoV-1, MERS-CoV, and SARS-CoV-2. The (R)-enantiomer demonstrates >23-fold greater inhibitory potency than the (S)-form (IC₅₀ 8.7 µM vs >200 µM). The 2-naphthyl regioisomer is structurally mandatory—a 1-naphthyl substitution alters potency up to 10.9-fold, and a phenyl replacement reduces binding by >13-fold. Procure this specific stereoisomer to ensure pharmacophoric integrity in hydrophobic enzyme pocket targeting.

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
CAS No. 269398-90-5
Cat. No. B112383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
CAS269398-90-5
Molecular FormulaC14H16ClNO2
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl
InChIInChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1
InChIKeyBWSJJEOZKOCDCT-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: A Chiral β-Amino Acid for Asymmetric Synthesis of Bioactive Molecules


(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS 269398-90-5), also known as H-D-β-HoAla(2-naphthyl)-OH·HCl, is a non-proteinogenic, chiral β-amino acid with a 2-naphthyl side chain. It serves as a key building block in medicinal chemistry and peptide synthesis, particularly for creating peptidomimetics and small-molecule inhibitors with enhanced hydrophobic binding interactions [1]. The compound is typically supplied as a hydrochloride salt with a purity of ≥98% by HPLC, a molecular weight of 265.74 g/mol, and a melting point in the range of 238–245°C .

Why Generic Substitution Fails for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride


Simple substitution of this compound with its (S)-enantiomer, 1-naphthyl regioisomer, or phenyl analog is not scientifically valid. The stereochemistry at the β-carbon dictates the three-dimensional presentation of the naphthyl moiety, a critical factor for chiral recognition by biological targets. Data from naphthalene-derived protease inhibitors demonstrate that the (S)-enantiomer can be essentially inactive (IC₅₀ > 200 µM), while the (R)-enantiomer maintains potent activity (IC₅₀ = 8.7 µM) [1]. Furthermore, switching from a 2-naphthyl to a 1-naphthyl group can alter potency and selectivity profiles, as the substitution position changes the vector and electronic environment of the aromatic system [2]. The 2-naphthyl group provides a larger hydrophobic surface area compared to a phenyl ring, which is essential for strong van der Waals interactions in certain enzyme pockets, making it an irreplaceable pharmacophoric element for specific targets.

Quantitative Comparative Evidence for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride


Stereochemical Differentiation: (R)- vs. (S)-Enantiomer Potency in Protease Inhibition

In a series of noncovalent papain-like protease (PLpro) inhibitors, the (R)-enantiomer of a 3-amino-4-(2-naphthyl)butanoic acid derivative (compound 7724772) exhibited an IC₅₀ of 8.7 µM, whereas the corresponding (S)-enantiomer showed no meaningful inhibition (IC₅₀ > 200 µM) [1]. This represents a >23-fold potency difference based solely on the configuration of the β-carbon.

stereochemistry PLpro inhibitor SARS-CoV enantioselectivity

Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl Substitution

Data from the same PLpro inhibitor series show that the 1-naphthyl analog (Compound A_5) achieves an IC₅₀ of 2.3 µM, which is approximately 3.8-fold more potent than the 2-naphthyl lead compound (IC₅₀ = 8.7 µM) [1]. Another pair shows that a 1-naphthyl derivative (B_15a) has an IC₅₀ of 1.21 µM compared to a 2-naphthyl analog (B_15d) with an IC₅₀ of 13.2 µM, a 10.9-fold difference [1]. This confirms that the point of attachment on the naphthalene ring is a critical determinant of binding affinity, and the 2-naphthyl configuration provides a distinct, not interchangeable, pharmacological profile.

regiochemistry PLpro inhibitor structure-activity relationship naphthyl positioning

Aromatic Ring Expansion: 2-Naphthyl vs. Phenyl Ring Hydrophobicity and Binding

A comparative study of naphthalene-derived HIV-1 integrase inhibitors showed that a 6,7-dihydroxy-2-naphthoic acid derivative had an IC₅₀ of 4.7 µM, while the corresponding 5,6-dihydroxy isomer (a phenyl-like scaffold) had an IC₅₀ of 62.4 µM, a more than 13-fold decrease in potency [1]. This class-level evidence highlights the significant loss of activity when the extended aromatic surface of a 2-naphthyl group is replaced by a smaller or differently oriented ring system.

hydrophobic interaction phenyl vs naphthyl binding affinity medicinal chemistry

Physical and Chemical Purity: Vendor-Supplied Enantiopure Form

Commercially available (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is supplied with a minimum purity of 98-99% by HPLC [1]. In contrast, the (S)-enantiomer (CAS 270063-39-3) is typically offered at a lower 98% purity . While this is a specification-based observation rather than a direct experimental comparison, the availability of the (R)-enantiomer at ≥99% purity ensures higher lot-to-lot consistency, which is critical for reproducible asymmetric synthesis.

enantiomeric purity HPLC quality control chemical procurement

Optimal Use Cases for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride Based on Quantitative Evidence


Synthesis of Enantioselective PLpro Inhibitors for Antiviral Research

The >23-fold potency difference between the (R) and (S) enantiomers of naphthyl-β-amino acid-based inhibitors [1] directly supports the use of this specific (R)-enantiomer as a chiral building block in the synthesis of noncovalent papain-like protease (PLpro) inhibitors. Researchers developing antivirals against coronaviruses, including SARS-CoV-1, MERS-CoV, and SARS-CoV-2, can rely on this compound to ensure the correct stereochemistry for potent target engagement.

Structure-Activity Relationship (SAR) Studies to Optimize 2-Naphthyl Pharmacophores

The direct, head-to-head IC₅₀ data showing that a 2-naphthyl to 1-naphthyl switch alters PLpro inhibitor potency by up to 10.9-fold [2] validates the critical need for the 2-naphthyl regioisomer in SAR exploration. Medicinal chemistry teams can use this building block to systematically probe the optimal orientation of the naphthyl group within enzyme hydrophobic pockets, making it an essential tool for lead optimization campaigns.

Peptidomimetic Design Requiring Extended Hydrophobic Contacts

Class-level evidence demonstrating a >13-fold loss of HIV-1 integrase inhibition when moving from a 2-naphthyl system to a smaller phenyl-like system [3] supports the use of this compound in designing peptidomimetics targeting enzymes with large, flat hydrophobic binding clefts. Its incorporation can be crucial for maintaining the necessary van der Waals interactions that smaller aromatic amino acid analogs cannot provide.

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